molecular formula C21H15ClN6O4S B11388415 1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388415
M. Wt: 482.9 g/mol
InChI Key: AJKDINMJBISAHQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester. This reaction typically occurs under acidic or basic conditions and may require heating to facilitate ring closure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a nucleophile, such as an amine or a thiol, under appropriate conditions.

    Attachment of the Pyrimidinylsulfamoyl Group: The pyrimidinylsulfamoyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a base to facilitate the formation of a carbon-carbon bond between the pyrimidinylsulfamoyl group and the pyridazine ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, which involves the reaction of a carboxylic acid derivative with an amine. This reaction typically requires the use of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid and facilitate the formation of the amide bond.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced derivatives, which may have altered reactivity and stability.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution or electrophilic substitution. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other heterocyclic compounds. It can be used as a building block for the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and cancer cells, making it a promising candidate for drug development.

    Medicine: The compound’s potential therapeutic applications have been explored in preclinical studies. It has been evaluated for its ability to modulate specific biological pathways and targets, such as enzymes and receptors, which are involved in disease processes. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.

    Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials, catalysts, and chemical processes. Its ability to undergo various chemical reactions makes it a versatile compound for industrial research and development.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share a similar heterocyclic ring structure and have been studied for their biological activities, including anticancer and antimicrobial properties.

    Pyridopyrimidines: These compounds also feature a fused nitrogen-containing ring system and have shown potential as therapeutic agents for various diseases.

    Triazolopyrimidines: These compounds contain a triazole ring fused to a pyrimidine ring and have been investigated for their pharmacological activities, such as antiviral and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H15ClN6O4S

Molecular Weight

482.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H15ClN6O4S/c22-14-3-1-4-16(13-14)28-12-9-18(29)19(26-28)20(30)25-15-5-7-17(8-6-15)33(31,32)27-21-23-10-2-11-24-21/h1-13H,(H,25,30)(H,23,24,27)

InChI Key

AJKDINMJBISAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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